2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hcl
Overview
Description
2-Hydroxy-2-(3,5-dichlorophenyl)ethylamine hcl is a useful research compound. Its molecular formula is C8H10Cl3NO and its molecular weight is 242.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Applications
The study by Chen et al. (2008) discusses the adsorption properties of hydroxyl- and amino-substituted aromatics to carbon nanotubes, highlighting the strong adsorptive interactions between hydroxyl-substituted aromatics and carbon nanotubes. This work suggests potential applications in environmental remediation, particularly for the selective removal of contaminants using carbon nanotubes (Chen, Duan, Wang, & Zhu, 2008).
Chemical Synthesis and Reactivity
Bekircan and Bektaş (2008) describe the synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. This study highlights the versatility of amino and hydroxyl groups in facilitating the formation of complex organic compounds, which could be of interest for pharmaceutical synthesis and organic chemistry research (Bekircan & Bektaş, 2008).
Corrosion Inhibition
Lgaz et al. (2017) explored the effect of chalcone derivatives, including those with dichlorophenyl groups, on mild steel corrosion in hydrochloric acid solution. Their findings indicate that such compounds can act as effective corrosion inhibitors, with potential applications in industrial metal protection (Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017).
Pharmaceutical Research
The compound's structural characteristics, particularly the presence of hydroxyl and amino groups, make it relevant for the synthesis of pharmaceuticals. For instance, compounds with similar structural features have been evaluated for their antidepressant activity, indicating potential applications in the development of new therapeutic agents (Yardley, Husbands, Stack, Butch, Bicksler, Moyer, Muth, Andree, Fletcher, & James, 1990).
Molecular Interactions
Research by Ruysen and Zeegers-Huyskens (1986) on the interaction between ethyl N-(diphenylmethylene)glycinate with proton donors via IR spectrometry provides insights into the molecular interactions involving hydroxy and amino groups. Such studies are crucial for understanding the behavior of chemical compounds in various environments, including biological systems (Ruysen & Zeegers-Huyskens, 1986).
Properties
IUPAC Name |
2-amino-1-(3,5-dichlorophenyl)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHMBOKXLHLKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590046 | |
Record name | 2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171436-34-2 | |
Record name | 2-Amino-1-(3,5-dichlorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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